molecular formula C18H18N4OS2 B12152333 N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12152333
M. Wt: 370.5 g/mol
InChI Key: SRXKOSQUHNSIND-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its biological activity, and a phenylamino group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic substitution reaction.

    Coupling with the Acetamide Moiety: The final step involves coupling the thiadiazole derivative with 2,6-dimethylaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylamino group may also play a role in binding to biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: can be compared with other thiadiazole derivatives and phenylamino compounds.

    Vanillin acetate: and other phenolic compounds with similar molecular sizes and structures.

Uniqueness

The unique combination of the thiadiazole ring and phenylamino group in this compound provides distinct chemical and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18N4OS2/c1-12-7-6-8-13(2)16(12)20-15(23)11-24-18-22-21-17(25-18)19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,19,21)(H,20,23)

InChI Key

SRXKOSQUHNSIND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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